![molecular formula C26H23N3O5S B2688422 2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide CAS No. 1358707-95-5](/img/structure/B2688422.png)
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a benzofuran ring, and an ethoxyphenyl group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole and benzofuran rings are aromatic, implying they have a stable, cyclic arrangement of pi electrons .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The oxadiazole ring is generally considered stable under normal conditions, but it can participate in various reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activity
A novel series of benzene sulfonamide pyrazole oxadiazole derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their antimicrobial as well as antitubercular activity. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) were carried out, revealing the potential of these compounds as antitubercular agents. Specifically, certain compounds were found to be effective against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with one compound exhibiting active antitubercular properties against M. tuberculosis H37Rv (Ramesh M. Shingare et al., 2022).
Biochemical Activity
Another research series on 1,3,4-oxadiazole containing sulfonamide derivatives, closely related to the query compound, explored their preliminary in vitro antimicrobial activity, anti-inflammatory, and anti-diabetic activities. Some of these compounds showed significant anti-inflammatory activity, with certain derivatives outperforming the standard diclofenac in IC50 values, indicating their potential in biochemical applications (S. Kavitha et al., 2019).
Environmental Degradation of Sulfonamides
Research on the environmental persistence of sulfonamide antibiotics uncovered an unusual degradation pathway via ipso-hydroxylation, leading to the fragmentation of the sulfonamide structure in Microbacterium sp. strain BR1. This process, which results in the release of sulfite and other compounds, underscores the environmental impact and degradation mechanisms of sulfonamide-based compounds, including potential derivatives of the compound (B. Ricken et al., 2013).
Anticancer and Enzyme Inhibition
A study on polymethoxylated-pyrazoline benzene sulfonamides, structurally similar to the target compound, showed their investigation for cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibited promising results as potential leads for anticancer research, indicating the broader applicability of sulfonamide derivatives in therapeutic development (K. Kucukoglu et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S/c1-4-32-20-11-7-18(8-12-20)25-27-26(34-28-25)24-17(3)22-15-21(13-14-23(22)33-24)35(30,31)29-19-9-5-16(2)6-10-19/h5-15,29H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAFKIAPFANYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)NC5=CC=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B2688340.png)
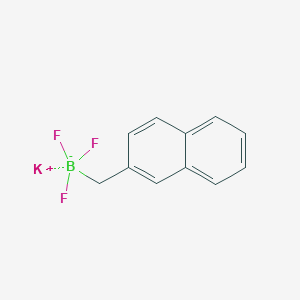
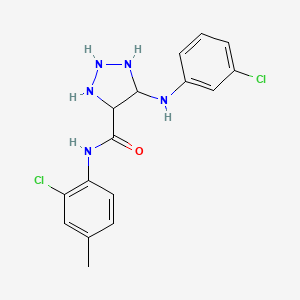
![N-[3-[4-(4-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2688345.png)


![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B2688349.png)

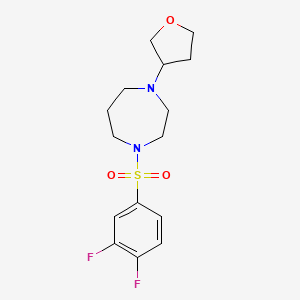
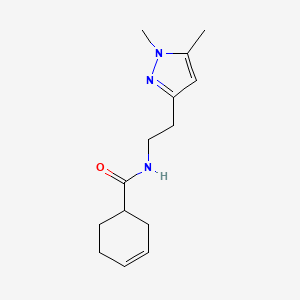
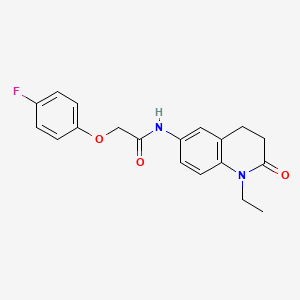
![1-Isopropyl-3-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2688358.png)
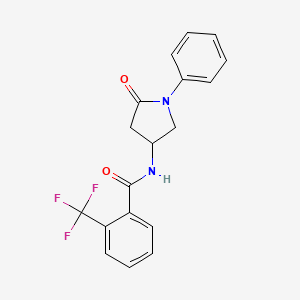
![N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2688362.png)